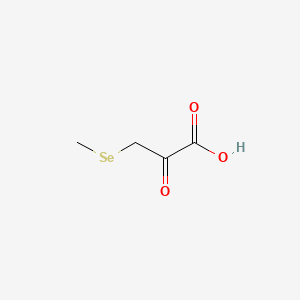

Methylselenopyruvate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylselenopyruvate is an organic selenium compound belonging to the class of alpha-keto acids and derivatives. It is a metabolite of methylselenocysteine and has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound acts as a histone deacetylase 8 (HDAC8) inhibitor, which can restore Bcl2 modifying factor (BMF) downregulation and thereby activate apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylselenopyruvate can be synthesized through the transamination of methylselenocysteine. This process involves the use of L-amino acid oxidase as a catalyst, which converts L-selenomethionine to this compound . The reaction conditions typically require the presence of catalase to facilitate the oxidation process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the biocatalytic synthesis approach mentioned above can be scaled up for industrial applications. This method ensures high purity (≥ 99.3%) and a significant yield (over 67%) of the target product .

Chemical Reactions Analysis

Types of Reactions: Methylselenopyruvate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different selenium-containing compounds.

Reduction: It can be reduced to simpler selenium compounds.

Substitution: It can participate in substitution reactions where selenium atoms replace other atoms in the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the selenium compound.

Major Products: The major products formed from these reactions include methylselenol, dimethylselenide, and trimethylselenonium .

Scientific Research Applications

Methylselenopyruvate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

Biology: It plays a role in studying selenium metabolism and its effects on cellular processes.

Industry: It is used in the production of high-purity selenium compounds for various industrial applications.

Mechanism of Action

Methylselenopyruvate exerts its effects primarily through the inhibition of HDAC8. This inhibition leads to the reactivation of the Bcl2 modifying factor (BMF) gene, which is crucial for inducing apoptosis in cancer cells . The compound also affects mitochondrial membrane potential and ATP production, further promoting cell death .

Comparison with Similar Compounds

- Sodium selenite

- Se-methylselenocysteine

- Methylselenol

- Dimethylselenide

- Trimethylselenonium

Comparison: Methylselenopyruvate is unique in its ability to inhibit HDAC8 specifically, whereas other selenium compounds like sodium selenite and Se-methylselenocysteine have broader mechanisms of action. For instance, sodium selenite exerts its cytotoxic effects by directly oxidizing cellular free thiol pools, while Se-methylselenocysteine is metabolized into methylselenol, which redox cycles with cellular thiols .

Properties

IUPAC Name |

3-methylselanyl-2-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHPIRYOQIGZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

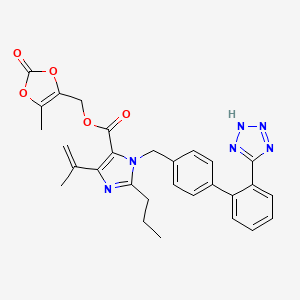

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)